Introduction: The Strategic Value of a Strained Ring and a Reactive Moiety
Introduction: The Strategic Value of a Strained Ring and a Reactive Moiety
An In-Depth Technical Guide to Cyclopropylacetonitrile (CAS No. 6542-60-5)
For Researchers, Scientists, and Drug Development Professionals
Cyclopropylacetonitrile (CAS No. 6542-60-5) is a versatile bifunctional organic intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical synthesis.[1][2] This seemingly simple molecule, with a molecular formula of C₅H₇N, uniquely combines the steric and electronic properties of a cyclopropyl ring with the synthetic versatility of a nitrile functional group.[3] The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) results in shorter, stronger C-H bonds and C-C bonds with enhanced π-character, a feature that profoundly influences the molecule's reactivity and its utility in drug design.[4]
In medicinal chemistry, the incorporation of a cyclopropyl group is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, improve potency, and reduce off-target effects.[5][4] The cyclopropyl ring can act as a rigid scaffold, locking a molecule into a bioactive conformation, and its C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6] Cyclopropylacetonitrile serves as a key building block for introducing this valuable motif into more complex molecular architectures.[3] The nitrile group, for its part, is a synthetic chameleon, readily transformed into amines, carboxylic acids, ketones, and other functional groups, making it an invaluable handle for molecular elaboration.[3][7]
This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and strategic applications of cyclopropylacetonitrile, offering field-proven insights for professionals in drug discovery and chemical development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of Cyclopropylacetonitrile is fundamental to its effective handling, reaction design, and analytical characterization.
Physical and Chemical Properties
Cyclopropylacetonitrile is a clear, colorless to pale yellow liquid under standard conditions.[1][8] It is miscible with water and common organic solvents such as methylene chloride and alcohols, which facilitates its use in a variety of reaction media.[1]
| Property | Value | Source(s) |
| CAS Number | 6542-60-5 | [9] |
| Molecular Formula | C₅H₇N | [9] |
| Molecular Weight | 81.12 g/mol | [9] |
| Boiling Point | 142-144 °C (lit.) | [1][10] |
| Density | 0.878 g/mL at 25 °C (lit.) | [10] |
| Refractive Index (n20/D) | 1.4235 (lit.) | [1][10] |
| Flash Point | 43.9 °C (111.0 °F) - closed cup | |
| Solubility | Miscible with water, methylene chloride, alcohols | [1] |
| Appearance | Clear colorless to pale yellow liquid | [8] |
Spectroscopic Analysis
Spectroscopic data is critical for confirming the identity and purity of Cyclopropylacetonitrile. The key distinguishing features in its NMR and IR spectra are outlined below.
| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency | Rationale & Notes |
| ¹H-NMR | Cyclopropyl (CH) | ~1.15-1.00 ppm (m, 1H) | The methine proton on the cyclopropyl ring is coupled to the four adjacent methylene protons, resulting in a complex multiplet.[11] |
| Cyclopropyl (CH₂) | ~0.79-0.70 ppm (m, 2H) & ~0.35-0.30 ppm (m, 2H) | The four methylene protons on the cyclopropyl ring are diastereotopic and exhibit complex splitting patterns in the highly shielded upfield region, a hallmark of the cyclopropyl group.[11] | |
| Methylene (-CH₂CN) | ~2.41-2.33 ppm (d, 2H) | These protons are adjacent to the electron-withdrawing nitrile group and coupled to the cyclopropyl methine proton, appearing as a doublet.[11] | |
| ¹³C-NMR | Nitrile (-C≡N) | ~118-122 ppm | The nitrile carbon is characteristically found in this region of the spectrum.[12][13] |
| Methylene (-CH₂CN) | ~20-25 ppm | The methylene carbon attached to the nitrile. | |
| Cyclopropyl (CH) | ~10-15 ppm | The methine carbon of the cyclopropyl ring. | |
| Cyclopropyl (CH₂) | ~3-8 ppm | The methylene carbons of the cyclopropyl ring appear at a highly shielded (upfield) chemical shift.[13] | |
| IR Spectroscopy | Nitrile (-C≡N Stretch) | ~2240-2260 cm⁻¹ (Medium, Sharp) | This is a characteristic and easily identifiable peak for the nitrile functional group.[14] |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | Typical for the methylene group. | |
| C-H Stretch (Cyclopropyl) | ~3000-3100 cm⁻¹ | The C-H bonds on the cyclopropyl ring often appear at slightly higher wavenumbers than typical alkane C-H bonds.[14] |
Synthesis of Cyclopropylacetonitrile
The reliable synthesis of Cyclopropylacetonitrile is crucial for its availability as a building block. Several methods have been reported, with the most common routes starting from either cyclopropylmethyl halides or cyclopropylacetaldehyde oxime.
Synthesis via Nucleophilic Substitution
A prevalent industrial method involves the reaction of a cyclopropylmethyl halide (e.g., bromide or chloride) with an alkali metal cyanide, often facilitated by a phase-transfer catalyst.[15] This approach leverages the classic Sₙ2 reaction to introduce the nitrile functionality.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst (PTC): The cyanide salt is water-soluble, while the alkyl halide is organic-soluble. A PTC, such as tetrabutylammonium bromide (TBAB), is essential to transport the cyanide nucleophile across the phase boundary into the organic layer where the reaction occurs, dramatically increasing the reaction rate.[15]
-
Solvent System: A biphasic water-organic solvent system is used to dissolve both the ionic and organic reactants.
-
Temperature Control: The reaction of cyclopropanemethanol with aqueous HBr to form the starting halide is exothermic and typically conducted at low temperatures (-5 to 10 °C) to minimize the formation of rearranged byproducts like cyclobutyl and homoallyl halides.[15]
Synthesis via Dehydration of an Oxime
An alternative laboratory-scale synthesis involves the dehydration of cyclopropylacetaldehyde oxime. This method avoids the use of cyanide salts directly in the final step.[11]
Detailed Protocol: Synthesis from Cyclopropylacetaldehyde Oxime[13]
This protocol describes a self-validating system where reaction completion can be monitored, and the product is purified to a defined standard.
-
Reaction Setup: To a 50 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, charge cyclopropylacetaldehyde oxime (16.8 g, 0.17 mol) and ethyl acetate (20 mL) as the solvent.
-
Reagent Addition: While stirring, add acetic anhydride (18.2 g, 0.18 mol) dropwise to the mixture over 30 minutes. Maintain the internal temperature at approximately 25 °C. An exothermic reaction may be observed; use a water bath for cooling if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting oxime.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Distill off the ethyl acetate and excess acetic anhydride under reduced pressure.
-
Purification: Purify the resulting crude residue by vacuum distillation (e.g., 75 °C at 110 mmHg) to yield pure cyclopropylacetonitrile (Typical yield: ~77%).
-
Characterization: Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and IR spectroscopy, comparing the obtained data with the reference values in Section 1.2.
Chemical Reactivity and Mechanistic Insights
The reactivity of Cyclopropylacetonitrile is dominated by the interplay between the cyclopropyl ring and the nitrile group.
The Dual Electronic Nature of the Cyclopropyl Group
The cyclopropyl ring exhibits a unique electronic character that is crucial to its function in synthesis and drug design. Due to the high p-character of its C-C bonds (Walsh orbitals), it can act as a π-electron donor through resonance, stabilizing adjacent carbocations or electron-deficient centers.[8][16] This is analogous to the behavior of a vinyl group. Concurrently, due to the sp²-like hybridization of its carbons, it acts as a weak electron-withdrawing group inductively.[8]
This dual nature makes the α-protons on the methylene group (adjacent to the nitrile) sufficiently acidic to be removed by a strong base, enabling α-alkylation and arylation reactions.[10]
Key Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into several other important groups.
A. Hydrolysis to Cyclopropylacetic Acid: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This is a fundamental transformation for converting Cyclopropylacetonitrile into another valuable building block, cyclopropylacetic acid.[7][17]
Detailed Protocol: Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine Cyclopropylacetonitrile (1 eq.) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Caution: The addition of acid to water is highly exothermic.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the oily nitrile layer and the formation of a homogeneous solution.[17]
-
Workup: Cool the reaction mixture in an ice bath and carefully neutralize it with a suitable base (e.g., NaOH solution).
-
Extraction: Acidify the solution with concentrated HCl and extract the product, cyclopropylacetic acid, with an organic solvent like diethyl ether.
-
Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude acid can be further purified by distillation.[17]
B. Reduction to 2-Cyclopropylethanamine: The reduction of the nitrile group provides access to primary amines, which are critical components of many pharmaceutical agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[7]
Detailed Protocol: Reduction with LiAlH₄
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of LiAlH₄ (a molar excess, e.g., 1.5 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Addition: Cool the suspension in an ice bath. Slowly add a solution of Cyclopropylacetonitrile (1 eq.) in the same anhydrous solvent dropwise, maintaining a low temperature. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to ensure the reaction goes to completion.
-
Quenching (Fieser workup): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL of H₂O, 'x' mL of 15% NaOH, and '3x' mL of H₂O). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture until a white precipitate forms. Filter the mixture and wash the solid thoroughly with the ether solvent.
-
Purification: Combine the filtrate and washings. The solvent can be removed by distillation to yield the crude 2-cyclopropylethanamine, which can be further purified by distillation.
Applications in Drug Development and Medicinal Chemistry
The primary value of Cyclopropylacetonitrile lies in its role as a precursor to molecules containing the cyclopropylmethyl motif (C₃H₅-CH₂-).[][19] The cyclopropyl group is not merely a passive spacer; it actively contributes to the pharmacological profile of a drug molecule.
The "Cyclopropyl Effect" in Medicinal Chemistry
The incorporation of a cyclopropyl ring, often via intermediates like Cyclopropylacetonitrile, can confer several advantages:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy compared to their acyclic counterparts. This makes them more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[5][6] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl group can significantly increase a drug's half-life.[5]
-
Improved Potency and Binding: The rigid, planar nature of the cyclopropyl ring can act as a conformational restraint, reducing the entropic penalty of binding to a biological target by pre-organizing the molecule in its bioactive conformation.[4]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups like gem-dimethyl or vinyl groups to fine-tune properties such as lipophilicity (LogP) and basicity (pKa), which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][4]
-
Reduced Off-Target Effects: By improving the conformational fit for the intended target and altering metabolic pathways, the cyclopropyl group can help minimize binding to unintended proteins, thereby reducing the risk of side effects.[4]
Metabolism and Potential Liabilities
While often used to block metabolism, the cyclopropyl group is not inert. When attached directly to an amine, it can be susceptible to CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive intermediates.[6] This bioactivation pathway was implicated in the hepatotoxicity of the antibiotic trovafloxacin.[6] Therefore, while Cyclopropylacetonitrile is a valuable tool, medicinal chemists must carefully consider the molecular context in which the resulting cyclopropyl group is placed to avoid potential metabolic liabilities.
Safety, Handling, and Storage
Cyclopropylacetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5] Proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat. All handling should be performed in a well-ventilated chemical fume hood.[3][20]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition, including heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The recommended storage temperature is often room temperature, away from incompatible materials such as strong oxidizing agents.[3][6]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[3]
-
Conclusion
Cyclopropylacetonitrile stands out as a strategically important chemical intermediate. Its value is derived not just from the individual reactivities of its nitrile and cyclopropyl components, but from the synergistic interplay between them. The unique electronic properties conferred by the strained ring, combined with the synthetic flexibility of the nitrile, provide chemists with a powerful tool to construct complex molecules. For professionals in drug development, it offers a reliable and efficient entry point for incorporating the cyclopropyl moiety—a proven scaffold for enhancing the potency, stability, and overall pharmacokinetic profile of therapeutic agents. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in the pursuit of novel chemical entities.
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